Perphenazine Sulfone

CAS No.:

Cat. No.: VC17991651

Molecular Formula: C21H26ClN3O3S

Molecular Weight: 436.0 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C21H26ClN3O3S |

|---|---|

| Molecular Weight | 436.0 g/mol |

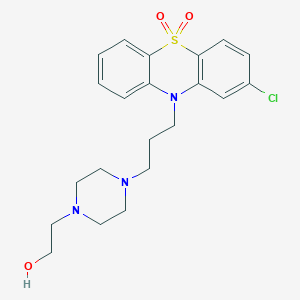

| IUPAC Name | 2-[4-[3-(2-chloro-5,5-dioxophenothiazin-10-yl)propyl]piperazin-1-yl]ethanol |

| Standard InChI | InChI=1S/C21H26ClN3O3S/c22-17-6-7-21-19(16-17)25(18-4-1-2-5-20(18)29(21,27)28)9-3-8-23-10-12-24(13-11-23)14-15-26/h1-2,4-7,16,26H,3,8-15H2 |

| Standard InChI Key | GSQRCUNBKHOUSK-UHFFFAOYSA-N |

| Canonical SMILES | C1CN(CCN1CCCN2C3=CC=CC=C3S(=O)(=O)C4=C2C=C(C=C4)Cl)CCO |

Introduction

Chemical Identity and Structural Characteristics

Perphenazine sulfone (IUPAC name: 2-chloro-10-[3-(4-(2-hydroxyethyl)piperazin-1-yl)propyl]-10H-phenothiazine-5,5-dioxide) is characterized by the addition of two oxygen atoms to the sulfur center of perphenazine, converting the thioether group into a sulfone moiety. This structural modification alters its electronic configuration and polarity, influencing its solubility and receptor interactions.

Molecular Formula:

Molecular Weight: 435.97 g/mol (calculated from perphenazine’s molecular weight of 403.97 g/mol + 32 g/mol for two oxygen atoms) .

| Property | Perphenazine | Perphenazine Sulfone |

|---|---|---|

| Molecular Formula | C21H26ClN3OS | C21H26ClN3O3S |

| Sulfur Oxidation State | +2 (sulfide) | +6 (sulfone) |

| Key Functional Groups | Phenothiazine, piperazine | Phenothiazine sulfone, piperazine |

The sulfone group introduces a strong electron-withdrawing effect, increasing the compound’s polarity compared to perphenazine .

Synthesis and Metabolic Pathways

Electrochemical Oxidation

Recent advancements in electrochemical synthesis have enabled the production of perphenazine sulfone. Using a direct batch electrode platform, controlled current conditions (e.g., 10 mA/cm²) oxidize the sulfur atom sequentially:

-

Sulfide → Sulfoxide: Initial oxidation forms perphenazine sulfoxide (intermediate metabolite).

-

Sulfoxide → Sulfone: Further oxidation yields the sulfone derivative .

In a study on chlorpromazine sulfone, analogous conditions achieved a 4% yield of the sulfone metabolite, highlighting the challenge of overoxidation control . Key parameters include:

-

Electrolyte: Tetrabutylammonium hexafluorophosphate (TBAPF₆) in acetonitrile.

-

Reaction Time: 2–4 hours for complete conversion.

Chemical Oxidation

Chemical methods using hydrogen peroxide (H₂O₂) and titanosilicate catalysts at acidic pH (3.0) efficiently produce sulfoxide intermediates. Further oxidation to sulfone requires elevated H₂O₂ concentrations (4–5 molar equivalents) and extended reaction times . For example:

-

Catalyst: Titanosilicate (100 mg/mmol substrate).

-

Solvent: 20% methanol in acetate buffer.

Physicochemical Properties

Solubility and Stability

Perphenazine sulfone’s increased polarity enhances water solubility compared to the parent drug. Experimental data for analogous phenothiazine sulfones suggest:

-

Water Solubility: ~50 mg/L (vs. 28.28 mg/L for perphenazine) .

-

Organic Solubility: Freely soluble in dimethyl sulfoxide (DMSO) and ethanol .

Stability studies indicate that sulfone derivatives are resistant to further oxidation but may degrade under prolonged UV exposure. Storage at -20°C in inert atmospheres is recommended .

Spectroscopic Characteristics

-

NMR: The sulfone group deshields adjacent aromatic protons, shifting signals upfield. For example, in chlorpromazine sulfone, H-3 and H-7 protons resonate at δ 7.12–7.25 ppm .

-

IR: Strong symmetric and asymmetric S=O stretches appear at 1128 cm⁻¹ and 1295 cm⁻¹, respectively .

-

Mass Spectrometry: Characteristic [M+H]⁺ ion at m/z 436.97 with fragmentation patterns confirming sulfone formation .

Pharmacological and Toxicological Profile

Receptor Interactions

Analytical Methods for Detection

High-Performance Liquid Chromatography (HPLC)

-

Column: C18 reverse-phase (150 × 4.6 mm, 5 μm).

-

Mobile Phase: Acetonitrile:phosphate buffer (pH 3.0) (65:35).

-

Retention Time: 12.3 minutes (vs. 9.8 minutes for perphenazine) .

Mass Spectrometry

Applications and Future Directions

Perphenazine sulfone serves as:

-

Metabolic Reference Standard: For pharmacokinetic studies assessing perphenazine’s oxidative metabolism .

-

Research Probe: Investigating sulfone-mediated effects on cholesterol transport and sphingomyelinase inhibition .

Future research should prioritize:

-

In Vivo Toxicity Studies: To establish safety profiles.

-

Synthetic Optimization: Improving sulfone yields via flow electrochemistry.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume